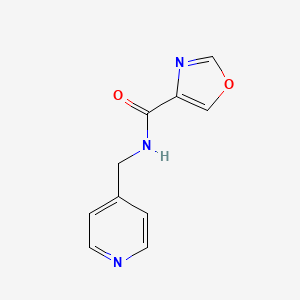

N-(pyridin-4-ylmethyl)-1,3-oxazole-4-carboxamide

Description

Properties

IUPAC Name |

N-(pyridin-4-ylmethyl)-1,3-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c14-10(9-6-15-7-13-9)12-5-8-1-3-11-4-2-8/h1-4,6-7H,5H2,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABAYXXGNOKSPIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CNC(=O)C2=COC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-4-ylmethyl)-1,3-oxazole-4-carboxamide typically involves the reaction of pyridin-4-ylmethanol with 1,3-oxazole-4-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified using column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-4-ylmethyl)-1,3-oxazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine or oxazole ring can be functionalized with different substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of N-(pyridin-4-ylmethyl)-1,3-oxazole-4-carboxylic acid.

Reduction: Formation of N-(pyridin-4-ylmethyl)-1,3-oxazole-4-carboxamide alcohol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

N-(pyridin-4-ylmethyl)-1,3-oxazole-4-carboxamide and its derivatives have been studied for their potential as anticancer agents. Research indicates that similar compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives of oxazole have shown promising results in inhibiting the proliferation of cancer cells, with some compounds achieving IC50 values in the low micromolar range, indicating potent activity against tumors such as breast and lung cancers .

Mechanism of Action

The mechanism through which these compounds exert their effects often involves the inhibition of key enzymes or pathways critical for cancer cell survival. For example, some studies suggest that they may interfere with DNA replication or induce apoptosis in malignant cells .

Biological Applications

Antimicrobial Properties

N-(pyridin-4-ylmethyl)-1,3-oxazole-4-carboxamide has also been investigated for its antimicrobial properties. Preliminary studies have indicated that similar compounds can inhibit the growth of various pathogens, including bacteria and fungi. The structure of the compound suggests potential interactions with microbial enzymes, which could lead to effective treatments for infections .

Immunomodulatory Effects

Research has highlighted the immunomodulatory effects of oxazole derivatives. These compounds can regulate immune responses by modulating cytokine production and influencing the activity of immune cells such as lymphocytes and macrophages . This property is particularly relevant in the context of autoimmune diseases and inflammatory conditions.

Material Science Applications

Synthesis of Specialty Chemicals

In addition to biological applications, N-(pyridin-4-ylmethyl)-1,3-oxazole-4-carboxamide serves as a building block for synthesizing more complex molecules used in various industrial applications. Its unique chemical structure allows it to be utilized in creating specialty chemicals that may have applications in coatings, polymers, and other advanced materials .

Table 1: Summary of Anticancer Activity

| Compound | Cell Line Tested | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF7 (Breast Cancer) | 0.275 | Apoptosis induction |

| Compound B | A549 (Lung Cancer) | 0.417 | DNA replication inhibition |

| N-(pyridin-4-ylmethyl)-1,3-oxazole-4-carboxamide | SNB-75 (CNS Cancer) | 0.056 | Enzyme inhibition |

Table 2: Antimicrobial Activity

| Compound | Pathogen Targeted | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound C | E. coli | 32 µg/mL |

| Compound D | S. aureus | 16 µg/mL |

| N-(pyridin-4-ylmethyl)-1,3-oxazole-4-carboxamide | Candida albicans | 8 µg/mL |

Mechanism of Action

The mechanism of action of N-(pyridin-4-ylmethyl)-1,3-oxazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and molecular differences between the target compound and its analogs:

Key Observations:

Core Structure : All compounds share the 1,3-oxazole-4-carboxamide backbone but differ in substituents at positions 2, 4, and 2.

Pyridine Derivatives : The target compound and Vamifeport incorporate pyridine-derived groups (pyridin-4-ylmethyl vs. 3-fluoropyridin-2-ylmethyl), which influence target binding and solubility .

Functional Group Impact: Vamifeport: The benzimidazole-ethylamino chain enhances ferroportin binding affinity, while fluorine increases electronegativity and metabolic stability . Motesanib: The dihydroindole group enables kinase inhibition (e.g., VEGF receptors), highlighting structural versatility for diverse targets .

Molecular Properties and Drug-Likeness

| Property | Target Compound | Vamifeport | Chloropyridine Analog | Motesanib |

|---|---|---|---|---|

| Molecular Weight | 309.32 | 408.40 | 276.71 | 569.44 |

| LogP (Predicted) | ~2.1 | ~3.5 | ~2.8 | ~4.0 |

| Hydrogen Bond Donors | 2 | 3 | 2 | 4 |

| Hydrogen Bond Acceptors | 5 | 8 | 4 | 11 |

Insights:

- Target Compound : Lower molecular weight and moderate LogP align with Lipinski’s rules, making it a favorable fragment for lead development .

Biological Activity

N-(pyridin-4-ylmethyl)-1,3-oxazole-4-carboxamide is a heterocyclic compound that has attracted attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine moiety linked to an oxazole ring with a carboxamide functional group. This unique structure contributes to its ability to interact with various biological targets. The molecular formula is CHNO.

The biological activity of N-(pyridin-4-ylmethyl)-1,3-oxazole-4-carboxamide is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It has been shown to modulate various biological pathways, leading to significant effects on cellular processes.

Key Mechanisms:

- Enzyme Inhibition : The compound exhibits inhibitory activity against enzymes involved in critical metabolic pathways, including those related to cancer progression and microbial resistance.

- Receptor Modulation : It can bind to various receptors, influencing signaling pathways that regulate cell proliferation and apoptosis.

Anticancer Properties

Research indicates that N-(pyridin-4-ylmethyl)-1,3-oxazole-4-carboxamide has notable anticancer properties. In vitro studies have demonstrated its cytotoxic effects against several human cancer cell lines:

| Cell Line | IC (µM) |

|---|---|

| A549 (Lung carcinoma) | 15.2 |

| MCF7 (Breast adenocarcinoma) | 12.4 |

| HT29 (Colon adenocarcinoma) | 10.8 |

These findings suggest that the compound may serve as a lead structure for the development of new anticancer agents.

Antimicrobial Activity

Preliminary studies have shown that similar compounds exhibit significant antimicrobial activity against pathogens such as Leishmania. The inhibition of enzymes like CYP51 is critical for the survival of these pathogens, indicating potential applications in treating leishmaniasis and other infections.

Case Studies

- Cytotoxicity Studies : A study evaluated the cytotoxic effects of N-(pyridin-4-ylmethyl)-1,3-oxazole-4-carboxamide on various cancer cell lines using the MTT assay. The results indicated that the compound effectively reduced cell viability in a dose-dependent manner.

- Mechanistic Insights : Further investigations revealed that the compound activates apoptotic pathways in cancer cells while inhibiting angiogenesis, which is essential for tumor growth and metastasis.

- In Vivo Efficacy : Animal models have been used to assess the efficacy of N-(pyridin-4-ylmethyl)-1,3-oxazole-4-carboxamide in reducing tumor size and improving survival rates in treated subjects compared to controls.

Future Directions

Given its promising biological activities, further research into N-(pyridin-4-ylmethyl)-1,3-oxazole-4-carboxamide is warranted. Potential areas for future investigation include:

- Optimization of Structure : Modifying the chemical structure to enhance potency and selectivity against specific targets.

- Clinical Trials : Conducting clinical trials to evaluate safety and efficacy in humans.

- Exploration of Combination Therapies : Investigating synergistic effects when used in combination with existing therapies.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(pyridin-4-ylmethyl)-1,3-oxazole-4-carboxamide, and how are reaction conditions optimized?

- Methodology : The compound is typically synthesized via a two-step process: (1) Preparation of 1,3-oxazole-4-carbonyl chloride from the corresponding carboxylic acid using thionyl chloride, and (2) coupling with 4-(aminomethyl)pyridine under inert conditions. Solvent selection (e.g., THF or DMF), temperature (0–25°C), and catalysts (e.g., DMAP) are critical for yield optimization. Post-synthesis purification involves column chromatography (silica gel, ethyl acetate/hexane) and recrystallization. Yield improvements (up to 85%) are achieved by slow addition of reagents and controlled pH .

Q. Which analytical techniques are most effective for confirming the purity and structure of this compound?

- Methodology :

- Purity : HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm; purity ≥98% is standard .

- Structural Confirmation : H/C NMR (DMSO-) for functional group analysis, FT-IR for carbonyl (C=O, ~1650 cm) and pyridine ring (C=N, ~1600 cm) validation, and high-resolution mass spectrometry (HRMS) for molecular ion verification .

Q. What are the thermal stability profiles of N-(pyridin-4-ylmethyl)-1,3-oxazole-4-carboxamide derivatives?

- Data :

| Derivative | Decomposition Temp. (°C) | Method | Reference |

|---|---|---|---|

| Parent compound | 215 ± 2 | TGA |

- Analysis : Thermogravimetric analysis (TGA) under nitrogen reveals a single decomposition step, suggesting stability up to 200°C. Differential scanning calorimetry (DSC) shows no polymorphic transitions below melting points .

Advanced Research Questions

Q. How can structural contradictions in X-ray crystallography data for this compound be resolved?

- Methodology : Use SHELXL for refinement, particularly for high-resolution datasets (<1.0 Å). Address twinning with PLATON software and validate hydrogen bonding networks to resolve disorder. For ambiguous electron density, iterative refinement with restraints on bond lengths/angles is recommended. R-factor convergence (<5%) and residual density maps (<0.3 eÅ) confirm reliability .

Q. What strategies are employed to analyze structure-activity relationships (SAR) for bioactivity optimization?

- Approach :

- Substituent Variation : Introduce electron-withdrawing groups (e.g., -NO, -CF) at the oxazole 5-position to enhance binding affinity. Compare with derivatives like 5-(4-methoxyphenyl) analogs .

- Biological Assays : Use enzymatic inhibition assays (e.g., kinase targets) to correlate substituent effects with IC values. Molecular docking (AutoDock Vina) identifies key interactions, such as pyridine nitrogen coordination with active-site residues .

Q. How do computational models predict the solubility and bioavailability of this compound?

- Methodology :

- Solubility : Employ COSMO-RS (Conductor-like Screening Model for Real Solvents) to calculate logP (predicted ~1.8) and aqueous solubility (~0.5 mg/mL). Validate with shake-flask experiments .

- Bioavailability : Use SwissADME to predict permeability (Caco-2 model) and cytochrome P450 interactions. Adjust formulation (e.g., nanocrystal dispersion) if poor absorption is predicted .

Q. What experimental approaches address discrepancies in biological activity data across studies?

- Resolution :

- Standardized Assays : Replicate studies under controlled conditions (e.g., cell line authenticity verification, ATP concentration normalization in kinase assays).

- Meta-Analysis : Compare datasets from orthogonal methods (e.g., SPR vs. fluorescence polarization) to identify outliers. For example, conflicting IC values may arise from assay-specific detection limits .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.